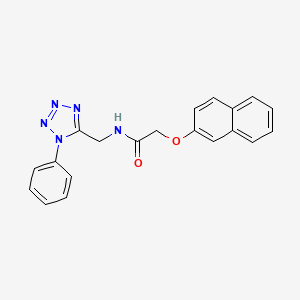

2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-[(1-phenyltetrazol-5-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c26-20(14-27-18-11-10-15-6-4-5-7-16(15)12-18)21-13-19-22-23-24-25(19)17-8-2-1-3-9-17/h1-12H,13-14H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNVVWDNVCNEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps:

-

Formation of the Naphthalen-2-yloxy Intermediate

Starting Material: 2-naphthol

Reagents: Alkyl halide (e.g., methyl iodide), base (e.g., potassium carbonate)

Conditions: Reflux in an appropriate solvent (e.g., acetone)

-

Synthesis of the Tetrazole Intermediate

Starting Material: Benzyl cyanide

Reagents: Sodium azide, ammonium chloride

Conditions: Heating in a polar solvent (e.g., dimethylformamide)

-

Coupling of Intermediates

Reagents: The naphthalen-2-yloxy intermediate, the tetrazole intermediate, and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide)

Conditions: Room temperature in an inert atmosphere (e.g., nitrogen)

-

Formation of the Final Product

Reagents: Acetic anhydride, base (e.g., triethylamine)

Conditions: Stirring at room temperature

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The naphthalene ring can undergo oxidation to form naphthoquinones.

Reduction: The tetrazole ring can be reduced to form amines.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

Oxidation: Naphthoquinones

Reduction: Amines

Substitution: Various substituted acetamides

Scientific Research Applications

Chemistry

In organic synthesis, 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. The presence of the tetrazole ring, which is known for its bioisosteric properties, makes it a candidate for drug design targeting various biological pathways.

Industry

In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring may mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors.

Comparison with Similar Compounds

Heterocyclic Components

- Tetrazole vs. Pyridine derivatives (e.g., VU0453661) exhibit distinct electronic profiles due to aromatic nitrogen, which may alter receptor interactions .

- Substituent Effects : The phenyl group on the tetrazole in the target compound enhances steric bulk and lipophilicity relative to unsubstituted tetrazoles (e.g., 2m in ) .

Physicochemical Properties

- Lipophilicity: The naphthalene moiety increases logP values across all analogues, but polar substituents (e.g., tetrazole, nitro, morpholino) counterbalance this effect. For instance, the morpholino group in ’s compound likely improves aqueous solubility relative to the target’s phenyltetrazole .

- Stability : Tetrazoles are resistant to metabolic oxidation, suggesting the target compound may have superior in vivo stability compared to triazole derivatives .

Biological Activity

2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide is a compound that combines a naphthalene moiety with a tetrazole derivative, which has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-phenyl-1H-tetrazol-5-amine with naphthalen-2-ol derivatives. The resulting compound is characterized using various techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.

- Infrared (IR) Spectroscopy : To identify functional groups.

- Mass Spectrometry : For molecular weight determination.

Example Synthesis Procedure

- Reactants : Combine equimolar amounts of 1-phenyl-1H-tetrazol-5-amine and naphthalen-2-hydroxyacetaldehyde in methanol.

- Reflux : Heat the mixture at 60–70°C for several hours.

- Purification : Recrystallize from methanol to obtain pure this compound.

Antimicrobial Properties

Research indicates that compounds containing the tetrazole ring exhibit significant antimicrobial activity. A related study showed that novel derivatives of tetrazole demonstrated enhanced antimicrobial effects compared to their precursors, suggesting that modifications can lead to improved bioactivity .

Table 1: Antimicrobial Activity Comparison

| Compound Name | Antimicrobial Activity | Reference |

|---|---|---|

| PTMN | High | |

| NM-03 | IC50 = 4.48 µM | |

| 2-(naphthalen...) | TBD | Current Study |

The mechanism through which these compounds exert their antimicrobial effects may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. The tetrazole group is known for its ability to mimic carboxylic acids, potentially allowing it to interact with various biological targets.

Case Studies

Several studies have explored the biological activities of tetrazole derivatives:

- Antimicrobial Evaluation : A study synthesized and evaluated a series of tetrazole derivatives for their antimicrobial properties, revealing that certain modifications significantly enhance activity against pathogenic bacteria .

- Inhibitory Activity on Protein Tyrosine Phosphatase 1B (PTP1B) : Another investigation focused on tetrazole-containing compounds as PTP1B inhibitors, which are relevant in diabetes treatment. The compound NM-03 was highlighted for its potent activity, indicating that similar structures might hold therapeutic promise .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide and its analogues?

The compound can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes, as demonstrated for structurally similar acetamide derivatives. For example:

- Step 1 : Prepare the azide precursor (e.g., 2-azido-N-phenylacetamide) by reacting 2-chloro-N-phenylacetamide with NaN₃ in a toluene/water mixture under reflux .

- Step 2 : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a naphthalenyloxy alkyne and the azide in a tert-BuOH/H₂O (3:1) solvent system at room temperature. Cu(OAc)₂ (10 mol%) is typically used as the catalyst .

- Step 3 : Purify via recrystallization (ethanol) and confirm structure using IR, NMR, and HRMS .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .

- NMR : Use DMSO-d₆ to resolve proton environments. For example, the tetrazole methylene group (–NCH₂CO–) appears as a singlet at δ ~5.38 ppm in ¹H NMR, while aromatic protons show multiplet patterns between δ 7.2–8.6 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M + H]⁺) with <1 ppm error .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 µM. Compare IC₅₀ values with controls like doxorubicin .

- Enzyme Inhibition : Screen against targets like cyclooxygenase-2 (COX-2) using fluorometric assays, noting % inhibition at 10 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Catalyst Screening : Test alternatives to Cu(OAc)₂, such as CuI or Ru complexes, to enhance regioselectivity .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with tert-BuOH/H₂O to reduce byproducts .

- Microwave Assistance : Reduce reaction time from 6–8 hours to <1 hour while maintaining yields >80% .

Q. What strategies can resolve contradictions in spectral data for structurally similar derivatives?

- Dynamic NMR : Detect rotational barriers in amide bonds that may cause splitting in NH signals .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. tetrazole ring substitution) .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G*) .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects?

- Substituent Variation : Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on the phenyl ring to assess impact on bioactivity .

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify key interactions with targets like EGFR or COX-2 .

Q. What methodologies are recommended for probing the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Plasma Stability : Incubate with rat plasma (37°C, 1 hour) and quantify remaining compound using LC-MS/MS .

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

- Linearity : Establish a calibration curve (0.1–50 µg/mL) with R² > 0.995 .

- LOD/LOQ : Determine limits of detection (LOD: 0.01 µg/mL) and quantification (LOQ: 0.03 µg/mL) via signal-to-noise ratios .

- Inter-Day Precision : Achieve %RSD < 2% across three replicates .

Methodological Notes

- Contradictory Data : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or solvent effects. Always report solvent and crystallization conditions .

- Biological Assays : Include positive controls and validate cell line authenticity via STR profiling to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.